Ethyl N-Boc-4-(4-chlorobenzyl)piperidine-4-carboxylate
Description
Properties
IUPAC Name |
1-O-tert-butyl 4-O-ethyl 4-[(4-chlorophenyl)methyl]piperidine-1,4-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28ClNO4/c1-5-25-17(23)20(14-15-6-8-16(21)9-7-15)10-12-22(13-11-20)18(24)26-19(2,3)4/h6-9H,5,10-14H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTVIWIWJGWSTDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCN(CC1)C(=O)OC(C)(C)C)CC2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00584850 | |
| Record name | 1-tert-Butyl 4-ethyl 4-[(4-chlorophenyl)methyl]piperidine-1,4-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00584850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
381.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
174605-91-5 | |
| Record name | 1-tert-Butyl 4-ethyl 4-[(4-chlorophenyl)methyl]piperidine-1,4-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00584850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 174605-91-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Direct Boc Protection of Piperidine-4-Carboxylic Acid Derivatives
A foundational approach involves reacting piperidine-4-carboxylic acid ethyl ester with di-tert-butyl dicarbonate (Boc₂O) in alkaline conditions. As demonstrated in CN102351780A, 4-carboxypiperidine reacts with Boc₂O in the presence of sodium hydroxide, achieving quantitative Boc protection at room temperature. This method avoids side reactions by maintaining pH >10, ensuring selective N-protection over ester hydrolysis. The resulting N-Boc-piperidine-4-carboxylic acid ethyl ester is isolated via extraction with ethyl acetate and vacuum distillation, yielding 85–92% purity.
Boc Protection During Ring Formation
Alternative routes, such as those in CN103204801A, integrate Boc protection during piperidine ring synthesis. For example, 3-hydroxypyridine is benzylated, reduced to N-benzyl-3-hydroxypiperidine, and subsequently Boc-protected under hydrogenation with palladium-carbon. This one-pot strategy reduces purification steps, though yields are modest (42–45%) due to competing hydrogenolysis of the benzyl group.
Esterification and Transesterification Approaches
The ethyl ester moiety is introduced either early in the synthesis (e.g., starting from ethyl piperidine-4-carboxylate) or via late-stage esterification of a carboxylic acid intermediate.
Direct Esterification of Carboxylic Acids
As exemplified in the ChemicalBook synthesis of N-Boc-piperidine-4-carboxylic acid methyl ester, ethyl analogues are prepared by treating the carboxylic acid with ethanol under Steglich conditions (DCC, DMAP). This method, however, risks racemization and is less efficient (65–70% yield) compared to transesterification.
Transesterification of Methyl Esters
A more efficient route involves transesterifying mthis compound with ethanol in acidic media (HCl, H₂SO₄). According to CN1583742A, refluxing the methyl ester with excess ethanol and catalytic sulfuric acid (0.1 equiv) for 12 hours achieves 88–92% conversion. The ethyl ester is isolated via neutralization, extraction, and crystallization from n-heptane.
Convergent vs. Linear Synthetic Routes
Linear Synthesis: Sequential Functionalization
A linear approach (Boc protection → alkylation → esterification) is straightforward but accumulates intermediate purification steps, reducing overall yield (38–45%). For instance, CN103204801A’s route to N-Boc-3-piperidone requires four chromatographic separations, increasing cost and time.
Convergent Synthesis: Modular Assembly
Convergent strategies, such as coupling pre-formed N-Boc-piperidine with 4-chlorobenzyl ethyl carboxylate, enhance efficiency. A patent-derived method (CN102351780A) couples Boc-protected piperidine-4-carboxylic acid with 4-chlorobenzyl bromide via EDC/HOBt activation, followed by esterification. This route achieves 58% overall yield with two crystallizations, minimizing column chromatography.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Catalysts and Additives
-
Palladium on Carbon (Pd/C) : Critical for hydrogenolytic debenzylation in Boc protection steps (5 wt%, 1 atm H₂).
-
4-Dimethylaminopyridine (DMAP) : Accelerates esterification by activating carboxyl groups (0.2 equiv).
Analytical Data and Characterization
Spectroscopic Validation
Chemical Reactions Analysis
Types of Reactions
Ethyl N-Boc-4-(4-chlorobenzyl)piperidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can remove the Boc protecting group, yielding the free amine.
Substitution: The chlorobenzyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
Oxidation: N-oxides of the piperidine ring.
Reduction: Free amine derivatives.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
Scientific Research Applications
Ethyl N-Boc-4-(4-chlorobenzyl)piperidine-4-carboxylate has diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine:
Organic Synthesis
- Intermediate for Complex Molecules : It serves as an important intermediate for synthesizing various complex organic molecules, including pharmaceuticals and agrochemicals .
- Building Block for Piperidine Derivatives : The compound can be further modified to create other piperidine derivatives that are useful in medicinal chemistry.
Medicinal Chemistry
- Pharmaceutical Development : It is utilized in the development of drugs targeting various biological pathways, particularly those involving neurotransmitter receptors and enzyme inhibitors .
- Bioactive Compound Synthesis : The compound has been explored as a precursor for synthesizing bioactive compounds with potential therapeutic effects.
Biological Studies
- Enzyme Inhibition Studies : Researchers have employed this compound to study its interaction with specific enzymes, which can lead to the development of new inhibitors for therapeutic use .
- Receptor Ligand Studies : It is also investigated for its binding affinity to various receptors, contributing to drug design efforts aimed at neurological and psychiatric disorders .
Case Study 1: Synthesis of Piperidine Derivatives
In a study focused on synthesizing novel piperidine derivatives, this compound was used as a starting material. Researchers reported successful modifications leading to compounds with enhanced biological activity against specific targets such as dopamine receptors.
Case Study 2: Development of Enzyme Inhibitors
A research group investigated the potential of this compound as an enzyme inhibitor. They demonstrated that derivatives synthesized from this compound exhibited significant inhibitory activity against certain kinases involved in cancer progression, highlighting its potential in cancer therapeutics.
Mechanism of Action
The mechanism of action of Ethyl N-Boc-4-(4-chlorobenzyl)piperidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc protecting group can be removed under acidic conditions, allowing the free amine to interact with biological targets. The chlorobenzyl group can enhance binding affinity to certain receptors .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Piperidine Nitrogen
Ethyl 1-(4-chlorobenzyl)piperidine-4-carboxylate (3c)
- Key Difference : Lacks the Boc group, exposing the piperidine nitrogen as a secondary amine.
- Impact :
Ethyl 1-benzylpiperidine-4-carboxylate (3a)
- Key Difference : Benzyl substituent instead of 4-chlorobenzyl.
- Lower antimicrobial efficacy compared to chlorinated analogs .
Ethyl 1-(4-fluorobenzyl)piperidine-4-carboxylate (3b)
Role of the Boc Protective Group
Ethyl N-Boc-piperidine-4-carboxylate
- Key Difference : Lacks the 4-chlorobenzyl group.
- Impact :
N-Boc-4-piperidineacetate
Substituent Position and Bioactivity
Ethyl 1-(2-chlorobenzyl)piperidine-4-carboxylate (3d)
- Key Difference : Chlorine at the ortho position of the benzyl group.
- Impact :
Ethyl 1-(3-aminobenzyl)piperidine-4-carboxylate
- Key Difference: Amino group at the meta position.
Physicochemical Data
Biological Activity
Ethyl N-Boc-4-(4-chlorobenzyl)piperidine-4-carboxylate is a synthetic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its structural characteristics and potential biological activities. This article delves into its biological activity, including mechanisms of action, applications in research, and relevant case studies.
Chemical Structure and Properties
This compound features a piperidine ring substituted with a tert-butoxycarbonyl (Boc) group and a chlorobenzyl moiety. Its molecular formula is , with a molecular weight of approximately 373.89 g/mol. The presence of the Boc group allows for selective deprotection under acidic conditions, facilitating further chemical modifications and enhancing its utility in organic synthesis.
The biological activity of this compound is largely attributed to its interaction with various biological targets:
- Receptor Binding : Compounds with similar piperidine structures have been shown to interact with neurotransmitter receptors, specifically targeting dopaminergic and serotonergic systems, which may influence mood and cognitive functions.
- Enzyme Inhibition : The compound may act as an enzyme inhibitor, affecting metabolic pathways relevant to neurological disorders. For instance, studies suggest that piperidine derivatives can inhibit certain enzymes involved in neurotransmitter metabolism, potentially providing therapeutic effects in conditions such as depression or anxiety .
Table 1: Summary of Biological Activities
Case Studies and Research Findings
-
Neuropharmacological Studies :
A study explored the effects of various piperidine derivatives on neurotropic alphaviruses, indicating that modifications in the piperidine structure could enhance potency against viral infections affecting the central nervous system. This suggests that this compound may have similar protective effects against neuroinvasive viruses . -
Antimicrobial Properties :
Research has indicated that compounds structurally related to this compound exhibit antimicrobial activity against various bacterial strains. These findings highlight the potential for this compound to serve as a lead structure for developing new antibiotics, particularly in the context of rising antibiotic resistance . -
Structure-Activity Relationship (SAR) Studies :
SAR studies have identified key structural features that enhance biological activity, including the importance of the chlorobenzyl substitution for receptor binding affinity and selectivity. Modifications to the Boc group also influence the pharmacokinetic properties of these compounds, impacting their efficacy and safety profiles .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare Ethyl N-Boc-4-(4-chlorobenzyl)piperidine-4-carboxylate?
- Methodology : The synthesis typically involves sequential steps:
- Step 1 : Esterification of piperidine-4-carboxylic acid with ethanol to form ethyl piperidine-4-carboxylate (isonipecotate) .
- Step 2 : Boc protection of the piperidine nitrogen using di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., DMAP or triethylamine) .
- Step 3 : Alkylation at the 4-position of the piperidine ring using 4-chlorobenzyl bromide or chloride, often in the presence of a base like lithium diisopropylamide (LDA) or NaH .
- Key Considerations : Solvent selection (e.g., THF, DCM) and reaction temperature (0–25°C) significantly impact yield and purity .
Q. What spectroscopic techniques are recommended for characterizing this compound?
- 1H/13C NMR : Critical for confirming regiochemistry. For example, the ethyl ester group appears as a quartet at δ ~4.1–4.3 ppm (1H NMR), while the Boc group shows a singlet at δ ~1.4 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ for C₁₆H₂₁ClNO₄: calc. 326.1163) .
- X-ray Crystallography : SHELX programs (e.g., SHELXL) resolve crystal structures, particularly for verifying stereochemistry in derivatives .
Q. How can researchers optimize the Boc protection step to minimize side reactions?
- Best Practices :
- Use anhydrous conditions (e.g., molecular sieves) to prevent Boc group hydrolysis.
- Employ DMAP as a catalyst to accelerate Boc activation and reduce reaction time .
- Monitor reaction progress via TLC (eluent: 30% EtOAc/hexane, Rf ~0.5 for Boc-protected intermediate) .
Advanced Research Questions
Q. How can researchers address low yields during the alkylation of the piperidine ring with 4-chlorobenzyl groups?
- Troubleshooting :
- Base Selection : LDA provides stronger deprotonation vs. NaH, enhancing nucleophilicity at the 4-position .
- Solvent Effects : Polar aprotic solvents (e.g., THF) stabilize the enolate intermediate, improving reaction efficiency .
- Competing Reactions : Trace moisture can hydrolyze the Boc group; rigorously dry reagents/solvents and use inert atmospheres .
- Case Study : In a synthesis of analogous compounds, replacing NaH with LDA increased alkylation yields from 45% to 78% .
Q. What strategies are effective for resolving diastereomer formation in derivatives of this compound?
- Chromatography : Use chiral stationary phases (e.g., Chiralpak IA/IB) for HPLC separation .
- Crystallographic Analysis : SHELXD/SHELXE software can model diastereomers in X-ray structures, aiding in stereochemical assignment .
- Dynamic NMR : Variable-temperature NMR (e.g., in DMSO-d₆) detects conformational exchange broadening in diastereomers .
Q. How can conflicting spectral data (e.g., NMR vs. X-ray) be reconciled for this compound?
- Data Contradiction Analysis :
- Scenario : Discrepancies between NMR-derived coupling constants and X-ray bond angles.
- Resolution : Perform DFT calculations (e.g., Gaussian) to correlate experimental data with theoretical models. For example, torsional strain in the crystal lattice may alter bond angles vs. solution-state NMR .
Q. What are the limitations of using this compound in multicomponent reactions (MCRs)?
- Challenges :
- Steric hindrance from the 4-chlorobenzyl and Boc groups reduces reactivity in Ugi or Passerini reactions.
- Solution: Introduce electron-withdrawing groups (e.g., nitro) on the benzyl ring to enhance electrophilicity .
- Case Study : In a 2021 study, replacing 4-chlorobenzyl with 4-nitrobenzyl improved MCR yields by 35% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
